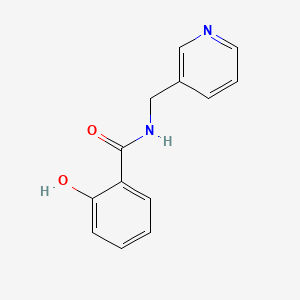

2-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-6-2-1-5-11(12)13(17)15-9-10-4-3-7-14-8-10/h1-8,16H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHYIXXSXIVIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 2 Hydroxy N Pyridin 3 Ylmethyl Benzamide

Synthetic Approaches to Salicylamide (B354443) Core Structures

The formation of the salicylamide backbone is a critical step that can be achieved through several reliable synthetic routes. These methods primarily involve the creation of an amide bond between a salicylic (B10762653) acid derivative and an amine.

A common and effective strategy for preparing salicylamides involves the aminolysis of salicylic acid esters. The "salol reaction," which uses phenyl salicylate (B1505791), is a well-known example. epo.orggoogleapis.com In this method, a phenyl salicylate ester is heated with an amine, leading to the formation of the corresponding salicylamide. googleapis.com This approach is practical for a range of substituted salicylanilides and other salicylamides where the amine is a heterocyclic amine. epo.org The reaction is typically conducted at elevated temperatures, for instance, between 150°C and 225°C. epo.org

Another approach involves the initial conversion of salicylic acid into more reactive intermediates. For example, salicylic acids can react with acetylenic esters, mediated by catalysts like Copper(I) iodide (CuI), to form 4H-benzo[d] doaj.orgnih.govdioxin-4-one derivatives. These intermediates can then undergo amidation with primary amines at room temperature to yield the desired salicylamides in moderate to good yields. nih.gov Using higher alkyl esters (C4 or greater) of salicylic acid has also been shown to provide a faster, high-yield method for preparing salicylamide intermediates when reacted with an amine in an alcohol solvent. google.com

| Method | Salicylic Acid Derivative | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Salol Reaction | Phenyl salicylate | Amine, heat (150-225°C) | Effective for various amines, including heterocyclic ones. | epo.org |

| From Benzodioxinones | 4H-benzo[d] doaj.orgnih.govdioxin-4-one | Primary amine, room temperature | Mild reaction conditions for the amidation step. | nih.gov |

| From Alkyl Esters | C4 or higher alkyl salicylate | Amine, alcohol solvent | Fast reaction time and high yield. | google.com |

An alternative strategy employs a protection-deprotection sequence to avoid potential side reactions involving the phenolic hydroxyl group. In this method, 2-methoxybenzoic acid, where the hydroxyl group is protected as a methyl ether, is used as the starting material. medchemexpress.com The synthesis proceeds by first coupling 2-methoxybenzoic acid with the desired amine to form the corresponding N-substituted-2-methoxybenzamide. This amide formation can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride.

Following the successful formation of the amide bond, the methyl ether protecting group is cleaved to reveal the free hydroxyl group of the salicylamide. This demethylation step is typically accomplished using strong reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This approach is advantageous when other functional groups in the molecule are sensitive to the conditions used for direct amidation of salicylic acid.

Direct condensation provides a more atom-economical route to salicylamides. This approach involves the reaction of salicylic acid directly with a primary amine in the presence of a condensing agent. Phosphorus trichloride (B1173362) (PCl₃) has been successfully used to facilitate this reaction in an inert organic solvent. doaj.orgresearchgate.netresearchgate.net The molar ratio of the reactants is a key parameter, with a typical ratio of salicylic acid to amine to PCl₃ being 1:1:0.3. researchgate.net After the reaction, the product can be purified by washing with a sodium carbonate solution to remove any unreacted salicylic acid, followed by recrystallization. researchgate.net

Another direct method for synthesizing the parent salicylamide involves reacting urea (B33335) and phenol (B47542) in the presence of a solid base catalyst at high temperatures (140-220°C) and pressures (0.1-3.5MPa). google.com While this specific method produces the unsubstituted salicylamide, it exemplifies a direct condensation approach for forming the core structure. google.com

Strategies for Incorporating the Pyridin-3-ylmethyl Moiety

To synthesize the target compound, 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide, the amine reactant used in the aforementioned methods is specifically 3-(aminomethyl)pyridine (B1677787). This reagent provides the pyridin-3-ylmethyl portion of the final molecule.

The synthetic strategies are direct applications of the methods described for the salicylamide core:

Direct Condensation : Salicylic acid is reacted directly with 3-(aminomethyl)pyridine using a condensing agent like PCl₃.

Amidation of Derivatives : Phenyl salicylate or another activated ester of salicylic acid is heated with 3-(aminomethyl)pyridine.

From Protected Precursors : 2-Methoxybenzoic acid is first coupled with 3-(aminomethyl)pyridine, followed by demethylation of the resulting intermediate to yield the final product.

The choice of method depends on the desired scale, purity requirements, and the availability of starting materials.

Advanced Derivatization Techniques

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications to explore structure-activity relationships.

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons and is frequently used to modify phenolic compounds like salicylamides. nih.govoarjbp.com This three-component condensation involves the reaction of the salicylamide, formaldehyde (B43269), and a secondary amine (such as morpholine (B109124) or N-methylpiperazine). researchgate.netresearchgate.net The reaction introduces an aminomethyl group onto the aromatic ring of the salicylamide moiety, typically at the C-3 or C-5 position, which is ortho or para to the activating hydroxyl group. nih.govresearchgate.net

The electrophilic substitution of salicylamides with iminium ions, generated in situ from formaldehyde and the secondary amine, can afford C-Mannich bases. nih.gov This modification creates a hybrid molecule composed of a salicylamide and a Mannich base. nih.govresearchgate.net The introduction of the basic Mannich base moiety can significantly alter the physicochemical properties of the parent molecule. nih.gov Research has shown that such modifications of salicylamides are a viable strategy for generating new derivatives with potentially improved biological activity. nih.govresearchgate.net

| Salicylamide Substrate | Secondary Amine | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-hydroxy-N-(pyridin-2-yl)benzamide | Morpholine | Formaldehyde | C-Mannich Base | researchgate.netresearchgate.net |

| 2-hydroxy-N-(pyridin-2-yl)benzamide | N-methylpiperazine | Formaldehyde | C-Mannich Base | researchgate.netresearchgate.net |

| 2-hydroxy-N-(3-methyl-butyl)-benzamide | Diethyl amine | Formaldehyde | C-Mannich Base | nih.gov |

Introduction of Additional Substituents via Esterification, Cyanation, and Cyclization

The this compound scaffold possesses reactive sites that allow for the introduction of additional functional groups, thereby enabling the generation of a diverse library of analogs. Key transformations include esterification of the phenolic hydroxyl group, cyanation, and various cyclization reactions.

Esterification: The phenolic hydroxyl group of this compound can be readily converted to an ester. This transformation is typically achieved by reacting the benzamide (B126) with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. The choice of base and solvent is crucial to ensure high yields and prevent side reactions. Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), which act as acid scavengers. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often employed. Alternatively, peptide coupling reagents can be utilized for the esterification of carboxylic acids. fishersci.co.uk

Cyanation: The introduction of a cyano group onto the aromatic rings of this compound can be accomplished through various methods, depending on the desired position of substitution. For instance, cyanation of a halogenated precursor, such as a bromo- or iodo-substituted benzamide, can be achieved via transition metal-catalyzed cross-coupling reactions, most notably the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cyanation with reagents like zinc cyanide.

Cyclization: The structural framework of this compound is amenable to intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. For example, if the nitrogen of the amide were part of an N-allyl group, oxidative cyclization could be employed to form oxazoline (B21484) rings. researchgate.net Furthermore, under specific conditions, intramolecular reactions between the amide and pyridine moieties or with introduced substituents could lead to a variety of fused heterocyclic structures. The outcomes of such reactions are highly dependent on the reaction conditions and the nature of any additional functional groups. researchgate.net

| Transformation | Reagents and Conditions | Potential Product |

| Esterification | Acyl chloride/anhydride, base (e.g., triethylamine), aprotic solvent (e.g., DCM) | O-acyl-2-hydroxy-N-(pyridin-3-ylmethyl)benzamide |

| Cyanation | Metal cyanide (e.g., CuCN, Zn(CN)₂), catalyst (e.g., Pd(0)), solvent | Cyano-substituted this compound |

| Cyclization | Dependent on substrate modification (e.g., N-alkenylation) and reagents | Fused heterocyclic systems |

Synthetic Pathways for Related N-Pyridinylmethyl Benzamide Analogs (e.g., 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide)

The synthesis of constitutional isomers of this compound, such as the 2-pyridinylmethyl and 4-pyridinylmethyl analogs, generally follows similar synthetic principles. The key difference lies in the selection of the starting pyridinylmethylamine isomer.

A common and effective method for the synthesis of these analogs is the coupling of salicylic acid with the corresponding aminopyridine derivative. For instance, the synthesis of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide can be achieved through the amidation of salicylic acid with 2-(aminomethyl)pyridine. researchgate.netresearchgate.netunram.ac.id This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The reaction is usually carried out in an aprotic solvent such as pyridine or dichloromethane. researchgate.net

Alternatively, the salicylic acid can be first converted to a more reactive derivative, such as a salicylic acid methyl ester or an acyl chloride. The reaction of salicylic acid methyl ester with the appropriate n-alkylamine at elevated temperatures can yield the desired amide, with the concurrent removal of methanol. google.com The use of an acyl chloride, often prepared in situ using reagents like thionyl chloride or oxalyl chloride, allows the reaction with the amine to proceed under milder conditions, typically at room temperature in the presence of a base. fishersci.co.uk

| Analog | Starting Materials | Key Reagents |

| 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide | Salicylic acid, 2-(aminomethyl)pyridine | DCC, DMAP or SOCl₂ then amine |

| 2-hydroxy-N-(pyridin-4-ylmethyl)benzamide | Salicylic acid, 4-(aminomethyl)pyridine | DCC, DMAP or SOCl₂ then amine |

The purification of the final products is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.

Advanced Structural Characterization and Conformational Analysis of 2 Hydroxy N Pyridin 3 Ylmethyl Benzamide

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, allowing for the confirmation of its covalent structure and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). The expected NMR spectra for 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide are predicted based on the analysis of its constituent parts: the salicylamide (B354443) moiety and the 3-picolyl (pyridin-3-ylmethyl) group. srce.hrchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The four protons on the salicyl ring would appear in the aromatic region (typically δ 6.8-8.0 ppm), with splitting patterns determined by their coupling with adjacent protons. The four protons of the pyridine (B92270) ring are also expected in the aromatic region, generally at slightly higher chemical shifts (δ 7.3-8.6 ppm) due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.compw.edu.pl A key signal would be a doublet or triplet for the methylene (B1212753) bridge protons (-CH₂-) around δ 4.5-5.0 ppm. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could vary significantly depending on solvent and concentration, but is often found downfield (δ 8.5-9.5 ppm). The phenolic hydroxyl proton (-OH) signal is also expected to be a broad singlet, with a chemical shift highly dependent on hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Generally, amide carbonyl carbons are observed significantly downfield, in the range of δ 165-175 ppm. compoundchem.comlibretexts.org The aromatic carbons of both the benzene (B151609) and pyridine rings would produce signals between δ 115-160 ppm. chemicalbook.comoregonstate.edu The carbon of the methylene linker (-CH₂-) is anticipated to appear in the δ 40-50 ppm range. libretexts.org Due to the low natural abundance of ¹³C, spin-spin coupling between adjacent carbons is not observed, resulting in a spectrum of singlet peaks under standard broadband proton-decoupled conditions. compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | --- | 168 - 172 |

| Aromatic Carbons (Salicyl) | --- | 115 - 161 |

| Aromatic Carbons (Pyridine) | --- | 123 - 150 |

| Methylene Carbon (-CH₂-) | --- | 40 - 45 |

| Aromatic Protons (Salicyl) | 6.8 - 7.9 | --- |

| Aromatic Protons (Pyridine) | 7.3 - 8.6 | --- |

| Methylene Protons (-CH₂-) | 4.6 - 4.8 | --- |

| Amide Proton (N-H) | 8.8 - 9.2 (broad) | --- |

| Phenolic Proton (O-H) | 11.0 - 12.0 (broad) | --- |

| Note: These are predicted values based on analogous structures and typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions. |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the FTIR spectrum would be characterized by several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group, with its breadth suggesting involvement in hydrogen bonding. farmaceut.orgresearchgate.net The N-H stretch of the secondary amide is expected to appear as a sharp to moderately broad peak around 3400-3300 cm⁻¹. The most intense peak in the spectrum is typically the C=O stretch (Amide I band) of the amide group, which is expected around 1650-1680 cm⁻¹. researchgate.net The Amide II band, resulting from N-H bending and C-N stretching, would likely be found near 1550 cm⁻¹. Vibrations corresponding to C=C and C=N stretching within the aromatic and pyridine rings would generate a series of peaks in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3500 - 3200 (Broad) |

| N-H Stretch | Secondary Amide | 3400 - 3300 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₂) | 2950 - 2850 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1650 |

| C=C / C=N Stretch | Aromatic/Pyridine Rings | 1600 - 1450 |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |

| Note: Predicted values are based on data from salicylamides and pyridine-containing compounds. researchgate.netresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental composition and molecular formula.

The molecular formula for this compound is C₁₃H₁₂N₂O₂. The calculated exact mass (monoisotopic mass) for this formula is 228.0899 g/mol . An HRMS analysis, typically using a technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 229.0972. The high precision of the measurement (typically to within 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. researchgate.net Further analysis by tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, such as the cleavage of the amide bond or the bond between the methylene group and the pyridine ring, providing additional structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

Although specific experimental data for this compound is not available, analysis of structurally similar molecules, such as other N-(pyridin-ylmethyl) amides, often reveals crystallization in common crystal systems like monoclinic or triclinic. nih.govnih.goviucr.org The space group, which describes the symmetry elements within the crystal, is frequently one of the centrosymmetric groups such as P2₁/c for monoclinic systems or P-1 for triclinic systems, as these allow for efficient packing. mdpi.com This analysis would provide fundamental information about the symmetry and repeating unit (unit cell) of the crystal.

The solid-state architecture of this compound is dictated by a network of non-covalent intermolecular interactions. The molecule contains potent hydrogen bond donors (the amide N-H and the phenolic O-H) and multiple acceptors (the amide C=O, the phenolic -OH, and the pyridinic nitrogen).

Hydrogen Bonding: It is highly probable that the crystal structure would be dominated by strong hydrogen bonds. A classic interaction would be the formation of chains or dimers through the amide N-H···O=C hydrogen bond, a common and robust supramolecular synthon in amide structures. nih.govnih.gov Additionally, the phenolic hydroxyl group could form a hydrogen bond with the nitrogen atom of the pyridine ring (O-H···N) or the amide carbonyl oxygen (O-H···O=C) of a neighboring molecule. nih.govacs.org The coexistence of multiple strong hydrogen bonds can lead to the formation of complex and stable three-dimensional networks. acs.org

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bond | Amide N-H | Amide C=O | Chains, Dimers |

| Hydrogen Bond | Phenolic O-H | Pyridine N | Chains |

| Hydrogen Bond | Phenolic O-H | Amide C=O | Dimers, Sheets |

| C-H···π Interaction | Aromatic/Methylene C-H | Benzene π-system | 3D Network Stabilization |

| C-H···π Interaction | Aromatic/Methylene C-H | Pyridine π-system | 3D Network Stabilization |

| π-π Stacking | Pyridine/Benzene Rings | Pyridine/Benzene Rings | Parallel or Offset Stacking |

Molecular Conformation and Dihedral Angle Characterization

An intramolecular hydrogen bond is typically observed in salicylamides between the phenolic hydroxyl group and the amide carbonyl oxygen, which imparts a degree of planarity to that portion of the molecule. However, significant conformational freedom exists around the N-CH₂ bond and the CH₂-pyridine bond.

The precise conformation is best described by a set of dihedral angles. While the specific crystal structure for this compound is not publicly available, data from closely related structures, such as 5-chloro-2-hydroxy-N-benzylbenzamide, provide valuable insights into the expected torsional angles. researchgate.net In such analogues, the molecule is not entirely planar. The hydroxyphenyl ring and the amide group (O=C-N) tend to be nearly coplanar due to the intramolecular hydrogen bond. However, there is a notable twist between the amide plane and the second aromatic ring (the pyridine ring in this case). Studies on similar N-benzylbenzamide structures have shown that the dihedral angle between the two aromatic rings can be substantial, often exceeding 70-80°. nih.gov

The key dihedral angles that define the conformation of this compound are:

τ1 (O=C-N-CH₂): Describes the rotation around the amide C-N bond.

τ2 (C-N-CH₂-C_pyridyl): Describes the rotation of the pyridylmethyl group relative to the amide nitrogen.

τ3 (N-CH₂-C_pyridyl-C_pyridyl): Describes the orientation of the pyridine ring.

| Parameter | Description | Expected Value Range (°) | Reference Analogue |

|---|---|---|---|

| Dihedral Angle (Hydroxyphenyl // Amide Plane) | Angle between the plane of the 2-hydroxyphenyl ring and the O=C-N plane. | 0 - 15 | Salicylanilides researchgate.net |

| Dihedral Angle (Amide Plane // Pyridine Ring) | Angle between the O=C-N plane and the plane of the pyridine ring. | 60 - 90 | N-Benzylbenzenesulfonamide nih.gov |

| τ2 (C-N-CH₂-C_pyridyl) | Torsion angle defining the primary orientation of the pyridine ring relative to the amide backbone. | ±60 to ±180 | General N-benzyl amides uq.edu.au |

Computational Chemistry Approaches to Molecular Structure and Dynamics

Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules at an atomic level, complementing experimental data and providing insights where such data is unavailable.

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the ground-state geometry and electronic structure of molecules. For a molecule like this compound, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately account for electron correlation and polarization effects. researchgate.netnih.govspectroscopyonline.com

The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These calculations can confirm the presence of the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen, a key feature of the salicylamide moiety.

Furthermore, DFT calculations yield a wealth of information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. Other properties, such as the molecular dipole moment and the distribution of atomic charges (e.g., Mulliken charges), can also be computed to understand the molecule's polarity and potential sites for electrostatic interactions. researchgate.net

| Calculated Property | Typical Computational Method | Significance |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | DFT/B3LYP/6-311++G(d,p) | Provides the most stable 3D structure. |

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | Relates to the ability to donate electrons. |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule. |

Following geometry optimization, a frequency calculation can be performed at the same level of theory (e.g., DFT/B3LYP) to predict the vibrational spectrum of the molecule. This analysis calculates the normal modes of vibration, which correspond to the fundamental frequencies of molecular motion. The results are used to generate theoretical Infrared (IR) and Raman spectra.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency can be animated and assigned to specific molecular motions, such as the stretching of the C=O bond, bending of the N-H bond, or breathing modes of the aromatic rings. It is a standard practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental values. researchgate.net

For this compound, key vibrational modes of interest include the O-H stretch of the phenolic group, the N-H stretch of the amide, the C=O stretch of the amide I band, and various C-H and ring stretching modes of the hydroxyphenyl and pyridine rings.

| Vibrational Mode | Typical Scaled Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (intramolecular H-bond) | 3100 - 3300 | Stretching of the phenolic hydroxyl group hydrogen-bonded to the carbonyl oxygen. |

| N-H Stretch | 3300 - 3400 | Stretching of the amide N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl and pyridine rings. |

| Amide I (C=O Stretch) | 1640 - 1680 | Primarily carbonyl stretching, a strong band in IR. |

| Amide II (N-H Bend / C-N Stretch) | 1510 - 1550 | A mixed mode involving N-H in-plane bending and C-N stretching. |

| Aromatic C=C Stretch | 1450 - 1600 | Stretching vibrations within the aromatic rings. |

While DFT calculations provide a static picture of the molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule to explore its conformational landscape at a given temperature.

For a flexible molecule like this compound, MD simulations are particularly useful for sampling the different conformations that are accessible in solution. By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe rotations around the key dihedral angles (τ1, τ2, τ3).

The resulting trajectory can be analyzed to identify the most populated conformational states and the energy barriers between them. Common analysis techniques include plotting the time evolution of specific dihedral angles, calculating the Root Mean Square Deviation (RMSD) to assess structural stability, and generating a probability density map of the key dihedral angles to visualize the conformational landscape. nih.govnih.gov This approach reveals not just the most stable conformer but also other low-energy structures that may be functionally important, providing a complete picture of the molecule's dynamic behavior.

| MD Simulation Parameter/Analysis | Purpose | Typical Information Obtained |

|---|---|---|

| Force Field | Defines the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Atom types, charges, and parameters for bonds, angles, and dihedrals. |

| Simulation Time | Duration of the simulation (e.g., 100 ns). | Ensures adequate sampling of conformational space. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule from a reference structure over time. | Indicates if the molecule has reached a stable conformational state (equilibration). |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds over time. | Identifies preferred torsional angles and conformational substates. |

| Conformational Clustering | Groups similar structures from the trajectory together. | Identifies the most representative and populated conformations. |

In Vitro Biological Activity and Pharmacological Mechanism Investigations of 2 Hydroxy N Pyridin 3 Ylmethyl Benzamide

Enzyme Inhibition Studies

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymatic targets. The potential inhibitory activities of 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide are inferred from studies on closely related analogue classes.

This compound is an N-substituted derivative of salicylamide (B354443) (2-hydroxybenzamide). Salicylamide itself is recognized as a small molecule drug that functions as an analgesic and antipyretic by targeting cyclooxygenase (COX) enzymes. patsnap.com COX inhibitors block the activity of COX, an enzyme responsible for producing prostaglandins, which are mediators of inflammation, pain, and fever. patsnap.com

While the parent compound, salicylic (B10762653) acid (the major metabolite of aspirin), is considered a poor COX inhibitor in vitro, some of its own metabolites have demonstrated inhibitory activity. nih.govresearchgate.net For instance, gentisic acid (2,5-dihydroxybenzoic acid), a metabolite of salicylate (B1505791), has been shown to significantly suppress COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.govresearchgate.net The inhibitory potential of salicylamide and its derivatives is linked to this broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes well-known agents like aspirin (B1665792) and ibuprofen. patsnap.com The activity of this compound would be influenced by how the N-(pyridin-3-ylmethyl) substitution affects interaction with the active site of COX-1 and COX-2 isoforms. researchgate.net

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aspirin | COX-2-dependent PGE₂ Synthesis | 5.35 µM | nih.gov |

| Sodium Salicylate | COX-2-dependent PGE₂ Synthesis | No significant inhibition up to 100 µM | nih.gov |

| Salicyluric acid | COX-2-dependent PGE₂ Synthesis | No significant inhibition up to 100 µM | nih.gov |

The N-(pyridin-3-yl)benzamide structural class, to which this compound belongs, has been identified as a highly selective class of inhibitors for aldosterone (B195564) synthase (CYP11B2) in vitro. nih.govlookchem.com CYP11B2 is the key enzyme in the biosynthesis of aldosterone. lookchem.comwikipedia.org Due to the high homology between CYP11B2 and steroid-11β-hydroxylase (CYP11B1), achieving selective inhibition is a key challenge. researchgate.net

In a study of 23 N-(pyridin-3-yl)benzamide derivatives, several compounds were found to be potent inhibitors of CYP11B2 with IC₅₀ values ranging from 53 to 166 nM. nih.govlookchem.com These compounds showed no significant inhibition of CYP11B1, nor of CYP17 or CYP19 (aromatase), indicating high selectivity. nih.govlookchem.com The most selective compound in the series, a para-fluoro substituted derivative (3e), had a selectivity factor of 174 for CYP11B2 over CYP11B1. lookchem.com The most active compound was a difluoro derivative (3r) with a CYP11B2 IC₅₀ of 53.5 nM. lookchem.com The presence of halogen substituents at the para-position of the benzamide ring was shown to produce strong inhibitors of CYP11B2. lookchem.com

| Compound | Substitution on Benzamide Ring | CYP11B1 IC₅₀ (µM) | CYP11B2 IC₅₀ (µM) | Selectivity (CYP11B1/CYP11B2) | Reference |

|---|---|---|---|---|---|

| 3d | Unsubstituted | >10 | 0.432 | >23 | lookchem.com |

| 3e | 4-Fluoro | >10 | 0.057 | >174 | lookchem.com |

| 3f | 4-Chloro | >10 | 0.059 | >169 | lookchem.com |

| 3g | 4-Bromo | >10 | 0.071 | >140 | lookchem.com |

| 3r | 3,4-Difluoro | >10 | 0.053 | >186 | lookchem.com |

Benzamide derivatives represent a major class of histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents, particularly in oncology. nih.gov The core structure typically consists of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. For benzamide inhibitors, the N-(2-aminophenyl)benzamide functionality often serves as the zinc-binding group. nih.gov

Structure-activity relationship studies have shown that for benzanilide-type inhibitors, a substituent at the 2'-position, such as an amino or hydroxy group, is essential for inhibitory activity. acs.org The 2-hydroxy group in this compound could potentially fulfill this role, interacting with the zinc ion in the HDAC active site. Research on N-(2-aminophenyl)benzamide derivatives has led to compounds with potent, nanomolar inhibitory activity against Class I HDACs (HDAC1 and HDAC2). nih.gov The length of the molecule and substitutions on the terminal aromatic rings are key determinants of potency and selectivity. tandfonline.com

| Compound | Class | HDAC Inhibition IC₅₀ | Reference |

|---|---|---|---|

| MS-275 (Entinostat) | N-(2-aminophenyl)benzamide | 4.8 µM (partially purified HDAC) | acs.org |

| Compound 24a | Fluorinated N-(2-aminophenyl)benzamide | Potent HDAC inhibitor (more than SAHA) | researchgate.net |

| Compound 7j | N-(2-aminophenyl)benzamide | Most potent HDAC1-3 inhibitor in its series | tandfonline.com |

The benzamide moiety is a key structural feature in numerous kinase inhibitors. nih.gov For example, a series of 3-substituted benzamide derivatives related to Imatinib were evaluated as potent inhibitors of the Bcr-Abl tyrosine kinase, a target in chronic myeloid leukemia. nih.gov Similarly, novel 4-(arylaminomethyl)benzamide derivatives have been synthesized and shown to have potent inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, and KDR. nih.gov In one study, analogs with a (trifluoromethyl)benzene ring demonstrated high potency against EGFR, with 91-92% inhibition at a 10 nM concentration. nih.gov

Docking studies suggest that the benzamide group often forms crucial hydrogen bonds within the kinase active site, for example, with the amide group of an aspartate residue. mdpi.com The flexibility and hydrogen bonding capacity of the N-(pyridin-3-ylmethyl)benzamide structure make it a plausible candidate for interaction with various kinase ATP-binding sites.

| Compound Class | Target Kinase | Observed Activity | Reference |

|---|---|---|---|

| 3-Substituted Benzamides | Bcr-Abl | Highly potent inhibitors identified | nih.gov |

| 4-(Arylaminomethyl)benzamides | EGFR | Up to 92% inhibition at 10 nM | nih.gov |

| N-(4-phenoxyphenyl)benzamides | SPAK | Potent inhibitors developed | researchgate.net |

Developing multi-target compounds that can simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1) is a therapeutic strategy for Alzheimer's disease. nih.gov The benzamide scaffold has been explored for this purpose. nih.govresearchgate.net

A study of newly synthesized benzamide derivatives identified compounds with potent dual inhibitory activity. nih.gov The most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), exhibited an IC₅₀ of 0.056 µM against AChE (comparable to the drug Donepezil) and an IC₅₀ of 9.01 µM against BACE1. nih.govresearchgate.net Another study identified a benzamide derivative (compound 2e) with a Ki of 6.47 nM against human AChE, which also showed inhibitory effects on BACE1. researchgate.net These findings indicate that the benzamide structure can be effectively functionalized to interact with the active sites of both key enzymes in Alzheimer's pathology.

| Compound | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | 9.01 | nih.govresearchgate.net |

| Donepezil (Reference) | 0.046 | N/A | nih.govresearchgate.net |

| Quercetin (Reference) | N/A | 4.89 | nih.govresearchgate.net |

Receptor Ligand Binding Investigations

Benzamide derivatives are known to bind to various receptors. For instance, a series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives were developed as potent negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov The lead compound from this series demonstrated excellent binding affinity with a Ki of 21 nM and potent antagonism with an IC₅₀ of 8 nM. nih.gov This highlights the potential of pyridinyl-benzamide structures to engage with G-protein coupled receptors.

More recently, benzamide-type ligands have been developed as binders for Cereblon (CRBN), an E3 ligase substrate receptor. nih.gov These novel, conformationally locked benzamide derivatives were designed to mimic natural protein interactions and showed improved chemical stability and binding affinity, with one fluorinated compound exhibiting an IC₅₀ value of 63 µM. acs.org This demonstrates that the benzamide scaffold can be utilized to mediate protein-protein interactions, expanding its potential pharmacological applications beyond traditional enzyme inhibition.

In Vitro Binding Assays

Although specific binding assay results for this compound are not detailed in the reviewed literature, the broader class of benzamide derivatives has been a focus of such investigations. Notably, benzamide-type structures have been developed as novel, non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN). nih.govresearchgate.netacs.org In these studies, techniques like the MicroScale Thermophoresis (MST) assay are employed to measure the binding affinity of the ligands to specific protein domains, such as the human CRBN thalidomide (B1683933) binding domain (hTBD). nih.govacs.org Such assays provide quantitative data on ligand binding, often expressed as an IC50 value, which indicates the concentration of a ligand required to inhibit 50% of the specific binding of a radioligand or other probe. For instance, a fluorine-containing benzamide derivative in one study exhibited an IC50 value of 63 ± 16 μM against the hTBD. nih.gov

Characterization of Ligand-Target Interactions

The characterization of how a ligand interacts with its biological target is crucial for understanding its mechanism of action and for rational drug design. For the benzamide class of compounds, studies have focused on elucidating these interactions through methods like X-ray co-crystallography and 2D NMR experiments. nih.gov

Research on benzamide-type CRBN binders has shown that their binding is often predetermined by their conformation in solution, which can be stabilized by intramolecular hydrogen bonds (IMHBs). nih.gov Specifically, IMHBs can form between an ortho substituent on the benzamide ring (such as the hydroxyl group in this compound) and the amide N-H group (C–O···H–N). nih.gov This pre-organization of the ligand's conformation can reduce the entropic penalty upon binding to the target protein, potentially enhancing affinity. nih.gov These interactions help the benzamide derivatives replicate the binding of natural CRBN degrons. nih.govresearchgate.net

Cellular Antiproliferative Activity Evaluation

Benzamide derivatives are recognized for their potential antitumor and antiproliferative activities. nanobioletters.com While specific data for this compound is not available, related benzamide analogs have been evaluated for their ability to inhibit the growth of various cancer cell lines.

Assessment in Various Cancer Cell Lines

Studies on other benzamide derivatives have demonstrated antiproliferative activity against a range of cancer cell lines. For example, some benzamide analogs have been shown to inhibit the growth of A549 non-small cell lung cancer cells in a dose- and time-dependent manner. atlantis-press.com Similarly, various novel compounds containing pyridine (B92270) and benzamide motifs have been tested for their effects on breast cancer cell lines like MCF-7 (ER-positive) and MDA-MB-231 (triple-negative). nih.govmdpi.com The evaluation in these cell lines helps to determine the potency and selectivity of the compounds against different cancer subtypes.

Mechanistic Insights into Cell Growth Inhibition

The mechanisms underlying the antiproliferative effects of benzamide-related compounds can be diverse. For some histone deacetylase (HDAC) inhibitors that share structural similarities, the mechanism involves the induction of protein interactions (like pRb-2/p130 with E2F-4) and subsequent repression of key proliferation markers such as E2F-1 and PCNA, ultimately leading to the inhibition of DNA synthesis. nih.gov Other related compounds have been found to arrest the cell cycle in the G2/M phase and induce apoptosis. mdpi.com For certain classes of molecules, the antiproliferative action is linked to the inhibition of specific enzymes involved in cancer progression. nih.gov

Antimicrobial Activity Assessments

The benzamide and pyridine moieties are present in numerous compounds with established antimicrobial properties. nanobioletters.comresearchgate.net Investigations into related molecules provide a basis for the potential antibacterial activity of this compound.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Research on various N-benzamide derivatives has shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.com The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

While MIC values for this compound have not been reported, studies on other benzamides provide representative data. For example, one study reported that a specific N-benzamide derivative showed excellent activity against B. subtilis and E. coli with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Another related compound, N-pyridin-3-yl-benzenesulfonamide, also demonstrated significant antibacterial activity against E. coli and other bacteria. researchgate.net These findings suggest that the combination of a benzamide core and a pyridine ring is a promising scaffold for antibacterial agents.

Antifungal Activity Evaluation

No specific data from in vitro studies evaluating the antifungal activity of this compound against various fungal strains were found.

Anti-inflammatory Activity Profiling (In Vitro Models)

There is no available information from in vitro models detailing the anti-inflammatory activity profile of this compound.

Structure Activity Relationship Sar Studies and Rational Design of 2 Hydroxy N Pyridin 3 Ylmethyl Benzamide Derivatives

Systematic Structural Modifications of the Benzamide (B126) and Pyridine (B92270) Moieties

SAR studies on compounds analogous to 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide have explored modifications at three primary sites: the phenolic ring (A), the linker region, and the second aromatic ring (B), which in this case is the pyridine moiety. In related N-benzoyl-2-hydroxybenzamides, modifications to the salicylamide (B354443) portion (ring A) and the benzoyl portion (ring B) have been shown to significantly impact biological activity against various protozoan parasites. For instance, the introduction of different substituents on these rings has led to the identification of compounds with enhanced potency.

Systematic alterations to the pyridine ring of related benzamide derivatives have also been a key strategy. The position of the nitrogen atom within the pyridine ring and the presence of various substituents can influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, all of which are critical for target interaction.

Impact of Substituent Position and Electronic Properties on Biological Activity

The placement and electronic nature of substituents on both the benzamide and pyridine rings play a pivotal role in determining the biological activity of this compound derivatives. Studies on analogous N-benzyl-2-fluorobenzamides have demonstrated that the nature and position of substituents on the benzyl (B1604629) ring significantly affect their inhibitory activity against biological targets like EGFR and HDAC3. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the molecule, its lipophilicity, and its ability to interact with specific amino acid residues in a protein's binding pocket.

In a series of N-benzoyl-2-hydroxybenzamides, the presence of an ethyl group at the 4-position of the benzoyl ring was found to be a key determinant of activity against Toxoplasma gondii. Further modifications to this part of the molecule led to derivatives with improved potency and better metabolic stability. nih.gov This highlights the sensitivity of biological activity to even small changes in substituent patterns.

The following table summarizes the impact of hypothetical substitutions on the activity profile of this compound, based on findings from related compound series.

| Modification Site | Substituent | Position | Predicted Impact on Activity |

| Benzamide Ring | Electron-withdrawing group (e.g., -Cl, -NO2) | 4- or 5-position | May enhance binding through specific interactions, but could also alter electronics unfavorably. |

| Benzamide Ring | Electron-donating group (e.g., -OCH3, -CH3) | 4- or 5-position | Could increase metabolic susceptibility but may improve binding through hydrophobic interactions. |

| Pyridine Ring | Halogen (e.g., -F, -Cl) | Various | Can modulate pKa and improve metabolic stability. wikipedia.org |

| Pyridine Ring | Small alkyl group (e.g., -CH3) | Various | May enhance hydrophobic interactions within the binding pocket. |

Bioisosteric Replacements and Scaffold Hopping Approaches for Novel Analog Generation

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacological properties of a lead compound without drastically changing its structure. wikipedia.org For this compound, the amide linker is a prime candidate for such modification. Amide bioisosteres like 1,2,4-oxadiazoles, triazoles, or sulfonamides could be introduced to enhance metabolic stability and cell permeability. mdpi.com For example, the replacement of an ester with an amide in procaine to form procainamide, a classical bioisostere, resulted in a longer duration of action due to increased resistance to hydrolysis. wikipedia.org

Scaffold hopping is a more advanced technique that aims to identify novel core structures (scaffolds) that retain the key pharmacophoric features of the original molecule. nih.gov This approach can lead to the discovery of compounds with entirely new intellectual property and potentially improved drug-like properties. For derivatives of this compound, one could envision replacing the salicylamide core with other heterocyclic systems that maintain the crucial hydrogen bonding and aromatic interactions necessary for biological activity. An example of a successful scaffold hop involved moving from an oxazolo[4,5-b]pyridine to a different bicyclic scaffold, which led to a preclinical candidate with improved solubility. dundee.ac.uk

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Amide Linker | 1,2,4-Oxadiazole | Improves metabolic stability and maintains key hydrogen bonding features. mdpi.com |

| Amide Linker | Sulfonamide | Alters electronic properties and can introduce new interaction points. |

| Benzamide Ring | Naphthalenic Ring | Increases hydrophobicity and can explore larger binding pockets. |

| Pyridine Ring | Thiophene Ring | Modifies electronic and steric properties while maintaining aromaticity. nih.gov |

Computational Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structures of a series of compounds to their biological activities. nih.gov For derivatives of this compound, a 3D-QSAR study could be employed to build predictive models. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric, electrostatic, and hydrophobic requirements for optimal activity.

In a study of salicylamide derivatives with dipeptide moieties, a CoMSIA model was developed that showed a strong correlation between the predicted and experimental antiproliferative activities. najah.edu Such models generate contour maps that visualize regions where bulky groups, positive or negative charges, and hydrophobic or hydrophilic moieties are favored or disfavored, thus guiding the design of more potent analogs. The development of a reliable QSAR model typically involves selecting appropriate molecular descriptors, which are numerical representations of a molecule's properties, and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build the predictive model. semanticscholar.org

Ligand-Protein Interaction Profiling Through Advanced Computational Methodologies

Understanding how a ligand interacts with its protein target at an atomic level is crucial for rational drug design. Advanced computational methods like molecular docking and molecular dynamics simulations are invaluable tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com For this compound and its derivatives, docking studies can elucidate key interactions, such as hydrogen bonds and pi-pi stacking, within the binding site. In a study of N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors, molecular docking was used to understand their binding to the ROCK1 kinase. The results showed crucial hydrogen bond interactions with the hinge region of the kinase. peerj.com

Docking simulations can also provide a binding affinity score, which estimates the strength of the ligand-protein interaction. These scores, while not always perfectly correlated with experimental binding affinities, are useful for ranking and prioritizing compounds for synthesis and biological testing. For instance, in a study of new benzamide derivatives, compounds were selected for further investigation based on their favorable docking scores and interactions with key amino acid residues like ARG and GLY. mdpi.com

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. nih.gov MD simulations can assess the stability of the docked pose and reveal subtle conformational changes in both the ligand and the protein upon binding. najah.edu

For a complex of this compound with its target protein, an MD simulation could track the persistence of key hydrogen bonds and hydrophobic contacts identified in docking studies. peerj.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex. researchgate.net A stable complex will typically show low RMSD fluctuations after an initial equilibration period. Furthermore, MD simulations can be used to calculate binding free energies, providing a more rigorous estimation of binding affinity than docking scores alone. nih.gov

Medicinal Chemistry Implications and Future Research Directions

Role of 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide as a Privileged Scaffold or Lead Compound in Drug Discovery

The molecular architecture of this compound is built upon the salicylamide (B354443) (2-hydroxybenzamide) core, a well-established "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for developing novel therapeutic agents. The salicylamide structure is a key component in numerous biologically active compounds, including approved drugs like niclosamide (B1684120) and nitazoxanide (B1678950). nih.gov

The inherent versatility of the salicylamide scaffold allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. In this compound, the salicylamide core is appended with a pyridin-3-ylmethyl group. This N-benzylsalicylamide-type substitution pattern has been shown to be critical for specific biological activities. For instance, studies on N-benzylsalicylamides have demonstrated that substituents on both the acyl (salicyl) and benzyl (B1604629) fragments significantly influence their inhibitory activity against photosynthetic electron transport (PET). nih.gov The pyridine (B92270) ring itself is a common pharmacophore that can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, potentially enhancing binding affinity and selectivity. The combination of these two recognized pharmacophoric units in a single molecule makes this compound a promising lead compound for further optimization and development across different therapeutic areas.

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of the salicylamide scaffold have demonstrated a remarkable breadth of biological activity, suggesting numerous potential applications for this compound. Research has highlighted the therapeutic potential of this class of compounds in infectious diseases, oncology, and inflammatory conditions.

Antiviral Activity: Salicylamide derivatives are noted for their broad-spectrum antiviral properties, inhibiting the replication of a wide range of RNA and DNA viruses, including flaviviruses, influenza A virus, and coronaviruses. nih.gov The success of nitazoxanide in clinical trials against viral infections underscores the potential of this chemical class. nih.gov

Anticancer Activity: The salicylamide scaffold has been utilized in the design of novel anticancer agents. For example, sulfonamide derivatives coupled with a salicylamide core have been synthesized as potential inhibitors of the programmed death-ligand 1 (PD-L1) immune checkpoint, which is a key target in cancer immunotherapy. ekb.eg

Anti-inflammatory and Analgesic Activity: The parent compound, salicylamide, is known for its analgesic and antipyretic properties, which are attributed to the inhibition of cyclooxygenase (COX) enzymes. patsnap.com A novel compound derived from the molecular association of paracetamol and salicylic (B10762653) acid, named salicytamide, has shown potent peripheral and central antinociceptive effects, revealing its promise as a new nonsteroidal anti-inflammatory drug (NSAID) candidate. nih.gov

The diverse biological activities of related compounds, summarized in the table below, provide a strong rationale for screening this compound against a variety of biological targets to uncover novel therapeutic applications.

| Derivative Class | Biological Target/Activity | Therapeutic Area |

| Niclosamide, Nitazoxanide | Broad-spectrum viral replication inhibition | Antiviral (Flavivirus, Influenza, Coronavirus) nih.gov |

| Sulfonamide-Salicylamides | PD-L1 Inhibition | Oncology / Immunotherapy ekb.eg |

| Salicytamide | Antinociceptive and Antioedematogenic | Anti-inflammatory / Analgesic nih.gov |

| N-benzylsalicylamides | Photosynthetic Electron Transport (PET) Inhibition | Herbicide (Research) nih.gov |

Development of Green Chemistry Principles in Synthetic Route Design

The synthesis of salicylamides and their precursors is increasingly being guided by the principles of green chemistry to minimize environmental impact and improve efficiency. Traditional synthetic methods often involve the use of hazardous organic solvents and require long reaction times. preprints.org

Modern approaches focus on developing more sustainable synthetic routes. For the synthesis of ethenzamide (a salicylamide derivative), eco-friendly methods have been developed that utilize microwave radiation or ultrasonic conditions in solvent-free systems or water, significantly reducing reaction times from hours to minutes and increasing yields. preprints.org A patented method for synthesizing the parent salicylamide involves the direct reaction of urea (B33335) and phenol (B47542) with a solid base catalyst, an approach described as economical and green. google.com

Furthermore, green chemistry principles have been applied to the synthesis of salicylic acid, the key precursor for this compound. Studies have demonstrated the successful synthesis of salicylic acid from wintergreen oil, a natural source, using sustainable methods. nih.govresearchgate.net The application of these principles—such as the use of renewable feedstocks, alternative energy sources, and environmentally benign solvents—to the multi-step synthesis of this compound could lead to a more sustainable and economically viable manufacturing process.

Investigation of Metal Complexation and Coordination Chemistry with this compound and Its Analogs

The 2-hydroxybenzamide moiety within the salicylamide structure is an excellent chelating agent for a variety of metal ions. The phenolic hydroxyl group and the amide oxygen atom can coordinate with metal centers to form stable complexes. ijarsct.co.injetir.org Studies have shown that salicylamide derivatives can effectively sequester trivalent metal ions like iron (Fe³⁺) and aluminum (Al³⁺), as well as divalent ions such as copper (Cu²⁺) and zinc (Zn²⁺). researchgate.netnih.gov

The structure of this compound is particularly well-suited for metal coordination. In addition to the oxygen donor atoms of the 2-hydroxybenzamido unit, the nitrogen atom of the pyridine ring provides a third potential coordination site. nih.gov This tridentate (N,O,O) character could enable the formation of highly stable and structurally diverse metal complexes. The investigation of these coordination properties is a promising area of research with potential applications in:

Bioinorganic Chemistry: Developing therapeutic agents for diseases related to metal overload or creating metal-based diagnostic tools.

Materials Science: Designing novel catalysts, sensors, or functional materials with unique magnetic or optical properties.

Analytical Chemistry: Creating new reagents for the colorimetric detection of specific metal ions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Bioactivity

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the development of derivatives of this compound. mdpi.com These computational tools can significantly accelerate the design-synthesize-test cycle by predicting the properties of novel compounds before they are synthesized.

Key applications of AI/ML in this context include:

Virtual Screening and Target Identification: ML algorithms can analyze vast biological and chemical datasets to identify novel therapeutic targets for the salicylamide scaffold and perform large-scale virtual screening to prioritize compounds with the highest probability of activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): AI can build sophisticated QSAR models that correlate the structural features of salicylamide analogs with their biological activities. These models can predict the potency of new designs and guide the optimization of lead compounds. nih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on a set of desired properties. nih.gov This could be used to create novel salicylamide derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Prediction of Physicochemical Properties: AI models can accurately predict key properties like solubility, bioavailability, and toxicity, helping to identify and eliminate unpromising candidates early in the discovery process, thereby saving time and resources. mdpi.com

By integrating these advanced computational approaches, researchers can more efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of new drug candidates and functional molecules.

Q & A

Q. What are the common synthetic routes for 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with pyridinylmethylamine. Key steps include:

- Activation of the carboxyl group : Use reagents like thionyl chloride or carbodiimides to generate reactive intermediates (e.g., acid chlorides or mixed anhydrides) .

- Amide bond formation : React the activated intermediate with 3-(aminomethyl)pyridine under basic conditions (e.g., pyridine or triethylamine) in dichloromethane or DMF .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.

Optimization strategies:- Temperature control : Reflux (e.g., 80–100°C) accelerates coupling but may require inert atmospheres to prevent decomposition.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate acylation reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) :

- X-ray crystallography :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 257.0921) .

Advanced Research Questions

Q. How can crystallization conditions be tailored to resolve contradictions in hydrogen-bonding patterns observed in polymorphs?

- Screening solvents : Test polar (ethanol, DMSO) vs. nonpolar (toluene, hexane) solvents to induce different packing motifs .

- Graph-set analysis : Use Mercury CSD to classify hydrogen bonds (e.g., R22(8) motifs for dimeric arrangements) and compare with Etter’s rules .

- Temperature-gradient crystallization : Vary cooling rates (0.1–5°C/h) to isolate metastable polymorphs. Validate using PXRD and DSC .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) when modifying the benzamide scaffold?

- Bioisosteric replacement : Substitute the pyridine ring with thiazole or imidazo[1,2-a]pyridine to assess impact on target binding .

- Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) with PDB templates (e.g., 3HKC) to predict interactions with enzymes/receptors .

- Functional group modulation :

Q. How should researchers address discrepancies in bioactivity data across different assay systems?

- Statistical rigor : Apply ANOVA with post hoc tests (e.g., Fisher’s PLSD) to compare IC50 values from cell-based vs. enzyme inhibition assays .

- Normalization controls : Include reference compounds (e.g., known kinase inhibitors) in each assay plate to control for batch effects .

- Mechanistic follow-up : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinity discrepancies .

Q. What strategies are effective for resolving ambiguous electron density in X-ray structures of this compound?

- Dual refinement : Refine the structure in SHELXL using both isotropic and anisotropic displacement parameters for heavy atoms .

- Twinned data handling : Apply HKLF 5 in SHELXL for twinned crystals and verify with R-factor analysis (Rint < 5%) .

- DFT-assisted modeling : Optimize problematic regions (e.g., disordered pyridine rings) using Gaussian calculations at the B3LYP/6-31G* level .

Q. How can hydrogen-bonding interactions be systematically compared across derivatives to guide crystal engineering?

- Database mining : Query the Cambridge Structural Database (CSD) for analogous benzamide derivatives and extract interaction geometries (e.g., D···A distances, angles) .

- Energy frameworks : Use CrystalExplorer to compute interaction energies and visualize stabilizing contacts (e.g., π-π stacking vs. H-bonds) .

- Synthon stability : Prioritize synthons with high recurrence (e.g., carboxylic acid-pyridine heterosynthons) in co-crystal screening .

Q. What are the best practices for validating the purity of synthetic batches in pharmacological studies?

- HPLC-DAD/MS : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Purity thresholds: ≥95% by area .

- Elemental analysis : Match experimental C/H/N values to theoretical within ±0.4% .

- Stability testing : Incubate samples in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.